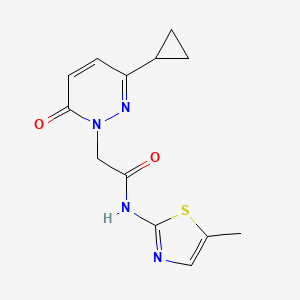

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide

Description

BenchChem offers high-quality 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8-6-14-13(20-8)15-11(18)7-17-12(19)5-4-10(16-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYBIMJVVUWJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Pyridazinone Core : A six-membered ring containing two nitrogen atoms.

- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's unique properties.

- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, which is crucial for biological interactions.

The molecular formula is with a molecular weight of approximately 304.37 g/mol.

The biological activity of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively at active sites, potentially inhibiting enzymatic activities or modulating receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes by occupying their active sites, thus preventing substrate binding.

- Receptor Modulation : It could alter receptor conformations, affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest efficacy against various cancer cell lines.

- Antimicrobial Properties : The thiazole moiety may contribute to antibacterial and antifungal effects.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in breast cancer cells | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Reduces cytokine production in macrophages |

Case Study: Antitumor Efficacy

In a study conducted on breast cancer cell lines, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide demonstrated significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

In Vivo Studies

In vivo experiments using animal models have shown that administration of the compound resulted in a marked reduction in tumor size compared to control groups. These findings support further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide. Understanding these similarities can provide insights into its unique biological profile.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | Lacks thiazole moiety | May exhibit reduced biological activity |

| N-(4-methylpyridin-3-yl)acetamide | Lacks pyridazinone core | Important for enzyme inhibition |

| 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide | Similar structure but different substituents | Potentially alters pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.